![molecular formula C10H14N4O B6615170 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one CAS No. 1197332-64-1](/img/structure/B6615170.png)
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one
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Overview
Description
The compound “4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one” is a light yellow to brown powder or crystal . It is used for chemical mechanical planarization for tungsten-containing substrates .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another synthesis method involves the conversion of 1-METHYL-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE to 1-METHYL-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE .Chemical Reactions Analysis
The compound has been used in the synthesis of anti-tubercular agents . It has also been used in the synthesis of 1-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol .Physical And Chemical Properties Analysis
The compound is a light yellow to brown powder or crystal . Its molecular weight is 192.22 . The compound is stored at room temperature .Scientific Research Applications
Anti-Tubercular Activity
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one: has been investigated for its potential as an anti-tubercular agent. In a study by Singireddi et al., novel derivatives of this compound were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These findings highlight its promise in combating tuberculosis.
Myeloperoxidase (MPO) Inhibition
Aminopyridine derivatives, including 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one , have shown potent inhibition of MPO, an enzyme implicated in oxidative stress and inflammation . Specifically, this compound selectively inhibits MPO over thyroid peroxidase. Its ability to block MPO-dependent vasomotor dysfunction suggests potential therapeutic applications in chronic inflammatory diseases.
Biological Activity and Cytotoxicity
In addition to its anti-tubercular and MPO-inhibitory properties, 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one has been evaluated for cytotoxicity. Notably, it exhibited low toxicity to human embryonic kidney cells (HEK-293), making it a promising candidate for further development .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Biochemical Pathways
Related compounds have shown activity against mycobacterium tuberculosis h37ra , indicating that the compound may affect pathways within this organism.
Result of Action
Related compounds have demonstrated anti-tubercular activity , suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(15)7-14/h1-2,5H,3-4,6-7H2,(H2,11,13)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORNSFLABILTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Aminopyridin-3-yl)methyl]piperazin-2-one |
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